N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide
CAS No.: 902484-34-8
Cat. No.: VC11913909
Molecular Formula: C19H17N5O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902484-34-8 |
|---|---|
| Molecular Formula | C19H17N5O4 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide |
| Standard InChI | InChI=1S/C19H17N5O4/c1-27-15-8-7-12(9-16(15)28-2)21-17(25)11-23-18-10-20-22-24(18)14-6-4-3-5-13(14)19(23)26/h3-10H,11H2,1-2H3,(H,21,25) |
| Standard InChI Key | GRBLYPLWSVZMRQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O)OC |
Introduction
The compound "N-(3,4-dimethoxyphenyl)-2-{5-oxo-4H,5H- triazolo[1,5-a]quinazolin-4-yl}acetamide" is a heterocyclic derivative incorporating both a triazoloquinazoline scaffold and a dimethoxyphenyl group. Compounds with similar structural motifs are widely studied in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Key Structural Features:
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Triazolo[1,5-a]quinazoline Core: This bicyclic framework is known for its pharmacological relevance in drug discovery.
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Dimethoxyphenyl Substitution: The 3,4-dimethoxyphenyl group enhances the lipophilicity and electronic properties of the molecule.
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Acetamide Linkage: The acetamide moiety often contributes to hydrogen bonding interactions in biological systems.
Synthesis
While specific synthetic pathways for this compound were not available in the search results, compounds with similar structures are typically synthesized through multi-step reactions involving:
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Formation of the Triazoloquinazoline Core:
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Cyclization reactions using quinazoline derivatives and azides.
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Eco-compatible catalysts such as palladium or green solvents are often employed.
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Introduction of the Dimethoxyphenyl Group:
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Electrophilic aromatic substitution or coupling reactions.
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Amidation:
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Acetylation using acetic anhydride or related reagents.
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Biological Activity
Compounds containing triazoloquinazoline frameworks exhibit diverse biological activities:
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Antimicrobial: Effective against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa.
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Anticancer: Potential inhibitors of kinases and other cancer-related enzymes.
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Anti-inflammatory: Modulation of inflammatory pathways through enzyme inhibition.
Drug Development
The structural versatility of this compound makes it a promising candidate for:
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Target-based drug design.
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Scaffold optimization for enhanced activity and reduced toxicity.
Challenges in Synthesis
Developing efficient synthetic routes for triazoloquinazoline derivatives often requires:
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Optimizing reaction conditions to minimize byproducts.
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Using sustainable methods to reduce environmental impact.
Future Directions
Further research into this compound could focus on:
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Comprehensive biological evaluation across various disease models.
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Structural modifications to enhance bioavailability and target specificity.
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